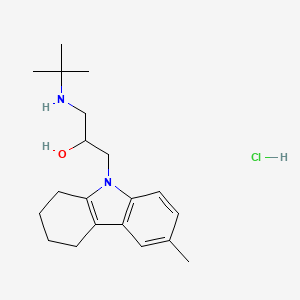

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride

Description

This compound features a propan-2-ol backbone substituted with a tert-butylamino group and a 6-methyl-3,4-dihydrocarbazole moiety. The hydrochloride salt enhances solubility, while the tert-butyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

1-(tert-butylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O.ClH/c1-14-9-10-19-17(11-14)16-7-5-6-8-18(16)22(19)13-15(23)12-21-20(2,3)4;/h9-11,15,21,23H,5-8,12-13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLLYLJNUIFFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride typically involves a multi-step process:

Initial Formation: : Begin with the creation of 6-methyl-3,4-dihydro-1H-carbazole through a cyclization reaction.

Alkylation: : Introduce a propan-2-ol group via an alkylation reaction.

Amidation: : Connect the tert-butylamino group through amidation under controlled conditions, often using a catalyst to facilitate the reaction.

Hydrochloride Formation: : The final compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production focuses on optimizing the yield and purity of the compound. This is achieved through:

Batch Processes: : Using large reactors to perform the multi-step reactions sequentially.

Continuous Flow Chemistry: : Modern techniques involve continuous flow processes that enhance efficiency and safety, reducing reaction times and improving scalability.

Purification: : Employing advanced chromatographic techniques to ensure high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation at the tert-butylamino group or the carbazole ring, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions typically target the carbazole ring, using agents such as lithium aluminum hydride.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the carbazole or tert-butylamino sites, with reagents like alkyl halides or strong bases/acids.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.

Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: : Alkyl halides, sulfonates, with appropriate bases/acids to catalyze the reaction.

Major Products Formed

Oxidation: : Potential formation of ketones or aldehydes.

Reduction: : Production of fully or partially reduced carbazole derivatives.

Substitution: : Substituted carbazole or tert-butylamino derivatives, depending on the reagent used.

Scientific Research Applications

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride finds extensive applications in:

Chemistry: : Used as a precursor in the synthesis of more complex molecules.

Biology: : Investigated for its potential interactions with biological receptors and enzymes.

Medicine: : Explored for its potential use in therapeutic formulations, particularly in cardiovascular and neurological research.

Industry: : Utilized in the development of novel materials and catalysis.

Mechanism of Action

The compound's mechanism of action involves:

Molecular Targets: : Interaction with specific receptors or enzymes in the biological system.

Pathways Involved: : It may influence biochemical pathways related to signal transduction or metabolic regulation, depending on its structure-activity relationship.

Comparison with Similar Compounds

Substituent Variations in the Amine Group

- Cyclohexylamino Analog: 1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol (C₂₂H₃₂N₂O) replaces the tert-butyl group with a cyclohexylamine. This modification reduces steric hindrance but increases conformational flexibility. The compound is documented in the PDB (entry 2P6G) with a Tanimoto similarity score of 0.7, indicating moderate structural overlap with the parent compound .

Modifications to the Carbazole Core

- 3,6-Dichloro Carbazol Analog: 1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 303798-31-4, C₂₂H₂₀Cl₂N₂O) incorporates chlorine atoms at positions 3 and 4. The electron-withdrawing Cl groups enhance electrophilicity and may improve binding to hydrophobic pockets in target proteins. The molecular weight increases to 399.32, impacting pharmacokinetics .

- Methoxy-Substituted Carbazol: 1-(1-Methoxy-3,4-dihydro-1H-carbazol-9(2H)-yl)ethanone replaces the propan-2-ol chain with a methoxy group and ethanone. This eliminates hydrogen-bonding capacity from the hydroxyl group, likely reducing interactions with polar residues in biological targets .

Functional Group Alterations in the Propanolamine Chain

- Sulfonamide and Carboxylic Acid Derivatives: (R)-3-(3-(4-Fluorophenylsulfonamido)-3,4-dihydro-1H-carbazol-9(2H)-yl)propanoic acid (CAS 116649-85-5) replaces the propan-2-ol with a propanoic acid and adds a sulfonamide group. The sulfonamide enhances hydrogen bonding, while the carboxylic acid improves solubility. This derivative may target enzymes or receptors with acidic binding pockets .

- Tetrahydronaphthyloxy Variant: (2RS)-1-[(1,1-Dimethyl-ethyl)amino]-3-[(5,6,7,8-tetrahydronaphtalen-1-yl)oxy]propan-2-ol Hydrochloride (CAS 15148-92-2) substitutes the carbazole with a tetrahydronaphthyloxy group.

Structural and Pharmacological Comparison Table

Key Research Findings

- Solubility vs. Lipophilicity: Hydrochloride salts (e.g., original compound) enhance aqueous solubility, whereas propanoic acid derivatives (e.g., CAS 116649-85-5) balance solubility with target binding .

- Biological Target Diversity : The propan-2-ol moiety suggests adrenergic receptor activity, while sulfonamide and carboxylic acid analogs may diverge toward enzyme inhibition .

Biological Activity

1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride, also known as MLS000522287, is a compound with significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H31ClN2O

- Molecular Weight : 350.931 g/mol

- IUPAC Name : 1-(tert-butylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol; hydrochloride

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 2

- XlogP : None recorded

The compound's biological activity is largely attributed to its interaction with various cellular pathways:

- Anti-inflammatory Activity : Research indicates that derivatives of carbazole compounds exhibit anti-inflammatory properties. For example, studies on related carbazole derivatives have shown that they can inhibit neutrophil degranulation and superoxide anion formation at low concentrations (IC50 values around 2.0 µM), suggesting potential therapeutic applications in inflammatory conditions .

- Antitumor Activity : The compound has been studied for its effects on cancer cell lines. N-substituted carbazole derivatives have demonstrated the ability to induce apoptosis in lung carcinoma (A549) and glioma (C6) cell lines, with some compounds showing IC50 values as low as 5.9 µg/mL . This suggests that this compound may share similar anticancer properties.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anti-inflammatory Effects : A study examining a series of carbazole derivatives found that certain compounds effectively inhibited inflammatory responses in vitro. The notable reduction in neutrophil degranulation indicates that similar effects could be anticipated from the target compound .

- Antitumor Mechanisms : Another investigation into N-substituted carbazoles revealed their ability to inhibit topoisomerase II activity at significantly lower concentrations than standard chemotherapeutics like etoposide, highlighting a promising avenue for cancer therapy .

- Neuroprotective Properties : The neuroprotective effects observed in related compounds suggest that this compound may also protect neuronal cells from oxidative stress or injury, potentially offering benefits in neurodegenerative diseases .

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:

The compound can be synthesized via N-alkylation and Williamson ether synthesis (for carbazole derivatives). Key steps include:

- Step 1: React a tert-butylamine derivative with a halogenated carbazole intermediate (e.g., 6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl propanol) under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the amine linkage .

- Step 2: Purify intermediates using silica gel column chromatography (eluent: ethyl acetate/cyclohexane mixtures) .

- Step 3: Hydrochloride salt formation via acid treatment (e.g., HCl in methanol) followed by recrystallization .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C-NMR to confirm tert-butyl, carbazole, and propanol moieties. For example, tert-butyl protons appear as singlets at δ ~1.3 ppm, while carbazole aromatic protons resonate between δ 6.8–8.2 ppm .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H]⁺ peaks matching the theoretical mass .

Advanced: How to address low yields during the final N-alkylation step?

Methodological Answer:

- Catalyst Optimization: Use CuCl₂·2H₂O (0.5 mmol) to accelerate coupling reactions, as demonstrated in carbazole-based syntheses .

- Solvent Screening: Test polar aprotic solvents (e.g., THF, DMF) to improve solubility of intermediates.

- Temperature Control: Monitor exothermic reactions (e.g., via ice baths) to minimize side-product formation .

Advanced: How to resolve contradictions in beta-adrenergic receptor binding data?

Methodological Answer:

- Assay Validation: Compare radioligand binding assays (e.g., ³H-CGP-12177 for β-receptors) with functional cAMP assays to confirm antagonism .

- Selectivity Profiling: Test against α₁/α₂-adrenergic receptors to rule off-target effects.

- Structural Analysis: Modify the carbazole substituent (e.g., 6-methyl vs. 8-chloro) and correlate changes with IC₅₀ values using SAR studies .

Basic: What solvents are suitable for purification and stability testing?

Methodological Answer:

- Purification: Use ethyl acetate/cyclohexane (1:1) for column chromatography or diethyl ether for recrystallization .

- Stability Testing: Store solutions in methanol or DMSO at −20°C. Avoid aqueous buffers with pH >7 to prevent amine degradation .

Advanced: How to optimize bioactivity through structural modifications?

Methodological Answer:

- Carbazole Modifications: Introduce electron-withdrawing groups (e.g., Cl at position 8) to enhance receptor affinity, as seen in related analogs .

- Propanol Chain Optimization: Replace the hydroxyl group with morpholine (as in ) to improve solubility and BBB penetration .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding to β₁-adrenergic receptor active sites .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC .

- Plasma Stability Assay: Incubate with rat plasma (37°C, 1 hr) and quantify remaining compound using LC-MS/MS .

Advanced: How to mitigate impurities from synthetic intermediates?

Methodological Answer:

- Solid-Phase Extraction (SPE): Use HLB cartridges (60 mg, 3 cc) to remove polar impurities. Condition with methanol before sample loading .

- Glassware Deactivation: Treat glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .

- Reagent Purity: Source tert-butylamine derivatives with ≥98% purity to minimize halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.